Penasterol vs. Penasterone: 3-Fold Superiority in Inhibiting IgE-Dependent Histamine Release
Penasterol demonstrates a significantly greater potency compared to its direct structural analog, penasterone, in a functionally relevant in vitro assay. Penasterol inhibits anti-IgE-induced histamine release from rat mast cells with an IC50 of 0.5 µM, whereas penasterone, differing only by the oxidation state at C-3 (ketone vs. hydroxyl), exhibits an IC50 of 1.5 µM [1][2]. This represents a three-fold increase in potency for penasterol in this key model of allergic response.
| Evidence Dimension | IC50 for inhibition of anti-IgE-induced histamine release |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | Penasterone: 1.5 µM |
| Quantified Difference | 3-fold lower IC50 (higher potency) |
| Conditions | Rat peritoneal mast cells stimulated with anti-IgE antibody |
Why This Matters
The 3-fold potency difference directly impacts the effective concentration required in experimental or therapeutic contexts, with penasterol requiring less material to achieve the same biological effect, thereby optimizing cost-per-assay.
- [1] Takei, M.; Umeyama, A.; Shoji, N.; Arihara, S.; Endo, K. Mechanism of inhibition of IgE-dependent histamine release from rat mast cells by penasterol and penasterone. Journal of Pharmaceutical Sciences, 1995, 84(2), 228-230. View Source
- [2] Takei, M.; Umeyama, A.; Shoji, N.; Arihara, S.; Endo, K. Mechanism of Inhibition of IgE‐Dependent Histamine Release from Rat Mast Cells by Penasterol and Penasterone. Journal of Pharmaceutical Sciences, 1995, 84(2), 228-230. View Source
